7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline
Beschreibung
Eigenschaften
IUPAC Name |
7-bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF2N2/c1-12-13(2)20-19(11-18(12)23)26-21(14-3-7-16(24)8-4-14)22(27-20)15-5-9-17(25)10-6-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRTWTBJNJOUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,3-dibromo-5,6-dimethylquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoxaline derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
- 6-Bromo-2,3-bis(4-fluorophenyl)quinoxaline (CAS 647375-45-9): This isomer lacks the 5,6-dimethyl groups present in the target compound. Its molecular formula (C₂₀H₁₁BrF₂N₂) indicates lower molecular weight (437.22 g/mol) than the target compound (C₂₂H₁₅BrF₂N₂, 463.27 g/mol) .
- For example, 5,6-dimethylquinoxaline derivatives exhibit higher melting points compared to non-methylated analogs due to enhanced crystallinity .
Fluorophenyl-Substituted Heterocycles
describes compounds with fluorophenyl groups fused to pyrazolo-pyrano-triazolo-pyrimidine scaffolds. For instance:
- Compound 12a (2,11-Bis(4-fluorophenyl)-10-methyl-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine): While structurally distinct, the bis(4-fluorophenyl) motif parallels the target compound’s substitution pattern. Such fluorinated aryl groups improve membrane permeability in drug candidates but may reduce aqueous solubility compared to hydroxylated analogs .
Comparative Data Table
Key Research Findings
- Electronic Effects: Fluorine atoms withdraw electron density, stabilizing the quinoxaline core’s LUMO, which is critical for charge transport in organic semiconductors. Bromine further lowers the LUMO, enhancing electron-accepting capacity .
- Synthetic Utility : The 7-bromo derivative’s methyl groups impede undesired side reactions during cross-coupling, as seen in analogous systems .
Notes on Structural Characterization
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for confirming the regiochemistry of bromine and methyl groups in such derivatives .
Biologische Aktivität
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C19H16BrF2N2
- Molecular Weight : 399.25 g/mol
- CAS Number : 206347-30-0
The compound features a bromine atom at the 7-position, two 4-fluorophenyl groups at the 2 and 3 positions, and dimethyl substitutions at the 5 and 6 positions of the quinoxaline ring. This unique structure contributes to its biological activity.
Biological Activity Overview
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline has been investigated for various biological activities including:
- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : The compound has shown promising results against bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
Recent studies have focused on the compound's efficacy against human non-small cell lung cancer (NSCLC) cells. In vitro assays demonstrated significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline | A549 (NSCLC) | 0.46 ± 0.02 | Induction of apoptosis via mitochondrial pathways |
| Control (5-Fluorouracil) | A549 | 4.98 ± 0.41 | Standard chemotherapy agent |
The compound induced apoptosis through both mitochondrial and caspase-dependent pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Apoptosis Induction : The compound activates caspase-3 and alters the expression of apoptosis-regulating proteins.
- Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, leading to inhibited proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown effectiveness against several bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
- Study on NSCLC Cells :
- Antimicrobial Testing :
Q & A
Q. What are the standard synthetic methodologies for preparing 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline, and how do reaction conditions influence product yield?
The synthesis involves cyclocondensation of halogenated precursors. Key steps include Suzuki coupling for fluorophenyl groups and bromination using N-bromosuccinimide (NBS). Optimized conditions (80–100°C, DMF/THF solvents, Pd catalysts) yield 45–65% . Table 1: Representative Synthetic Conditions
| Precursor | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 5,6-Dimethyl-1,2-diamine | Pd(PPh₃)₄ | 80 | 58 | |
| 4-Fluorophenyl boronic acid | NBS | 100 | 62 |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. What factorial design considerations are critical for synthesis optimization?
Use 2³ factorial designs to assess variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) improves yields by 22% .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental structural data?
- Perform periodic DFT calculations to model crystal environments .
- Compare torsional angles from XRD (e.g., 12.5° dihedral) with Gaussian-optimized structures .
- Validate using Hirshfeld surface analysis and SHELXL-refined electron density maps .
Q. What strategies optimize reaction conditions for scalability and purity?
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling reactions (yield: 58% vs. 42%) .
- Solvent Optimization : THF increases solubility of brominated intermediates vs. DCM .
- Purity Control : HPLC monitoring (≥98% purity) prevents batch variability .
Q. How should discrepancies in reported biological activity data be addressed?
- Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Meta-Analysis : Apply ANOVA to identify variables causing IC₅₀ variations (e.g., 5-fold differences) .
- Impurity Analysis : ≤2% impurities overestimate activity by 40% .
Q. What are the best practices for long-term stability during storage?
- Store at -20°C in amber vials under argon with desiccant (t₁/₂ = 14 days at 40% RH) .
- Quarterly HPLC checks detect degradation (ACN/H₂O gradient) .
Methodological Insights
Q. How is the structure-activity relationship (SAR) studied for medicinal chemistry applications?
- Analog Synthesis : Replace Br with Cl or modify methyl groups to probe halogen bonding .
- Docking Studies : AutoDock Vina predicts interactions (e.g., bromine with Asp86 in kinases) .
- Lipophilicity : Fluorophenyl groups increase LogP (3.2 vs. 2.7 for non-fluorinated analogs) .
Q. What computational tools validate crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
